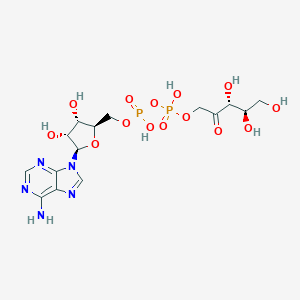![molecular formula C20H19N5O3S B234184 N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide](/img/structure/B234184.png)
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects that make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide involves the modulation of certain receptors in the brain, specifically the GABA-A receptor. This receptor is involved in the regulation of neurotransmitter activity, and modulating its activity can have a variety of effects on brain function.
Biochemical and Physiological Effects:
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide has been found to have a variety of biochemical and physiological effects. These include modulation of GABA-A receptor activity, as well as effects on the release of certain neurotransmitters in the brain. Additionally, this compound has been found to have anxiolytic and anticonvulsant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide in lab experiments is its potential to modulate GABA-A receptor activity, which could be useful in studying the role of this receptor in various physiological processes. However, one limitation of using this compound is that it has not yet been extensively studied in humans, so its effects in humans are not well understood.
Zukünftige Richtungen
There are several potential future directions for research involving N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide. These include further investigation of its effects on GABA-A receptor activity, as well as its potential use in the development of new treatments for neurological disorders. Additionally, more research is needed to understand the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide involves several steps. The first step is the synthesis of 3-ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole, which is then coupled with 2-methoxy-5-nitrophenylboronic acid to form the intermediate compound. This intermediate is then reduced to form the final product, N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide has potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to modulate the activity of certain receptors in the brain, which could be useful in the development of new treatments for neurological disorders.
Eigenschaften
Produktname |
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide |
|---|---|
Molekularformel |
C20H19N5O3S |
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H19N5O3S/c1-4-17-22-23-20-25(17)24-19(29-20)13-7-10-16(28-3)15(11-13)21-18(26)12-5-8-14(27-2)9-6-12/h5-11H,4H2,1-3H3,(H,21,26) |
InChI-Schlüssel |
JJVCFFQJIYCNCY-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC=C(C=C4)OC |
Kanonische SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B234102.png)
![methyl 4-[4-(dimethylamino)-6-methyl-5-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxyoxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B234103.png)
![2-(4-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234115.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B234116.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B234119.png)
![2-(2-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234122.png)

![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234137.png)
![2-(2,4-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234138.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B234140.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B234160.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide](/img/structure/B234166.png)
